2-bromo-1-(1-phenyl-1H-pyrazol-4-yl)ethan-1-one
Overview
Description
2-Bromo-1-(1-phenyl-1H-pyrazol-4-yl)ethan-1-one is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. This particular compound is characterized by the presence of a bromine atom and a phenyl group attached to the pyrazole ring, making it a versatile intermediate in organic synthesis and pharmaceutical research.
Mechanism of Action
Target of Action
Similar pyrazole-bearing compounds have been known for their diverse pharmacological effects . For instance, some hydrazine-coupled pyrazoles have shown potent antileishmanial and antimalarial activities .
Mode of Action
A molecular simulation study of a similar compound showed a desirable fitting pattern in the lmptr1 pocket (active site) characterized by lower binding free energy . This suggests that the compound might interact with its targets in a similar manner.
Biochemical Pathways
Similar pyrazole-bearing compounds have been known to affect various biochemical pathways, leading to their diverse pharmacological effects .
Result of Action
Similar compounds have shown potent antileishmanial and antimalarial activities . For instance, one of the synthesized pyrazole derivatives displayed superior antipromastigote activity .
Action Environment
Such factors can significantly impact the pharmacological effects of similar compounds .
Preparation Methods
The synthesis of 2-bromo-1-(1-phenyl-1H-pyrazol-4-yl)ethan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 1-phenyl-1H-pyrazole-4-carbaldehyde.
Bromination: The aldehyde group is then converted to a bromoacetyl group through a bromination reaction using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane.
Reaction Conditions: The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to enhance yield and purity.
Chemical Reactions Analysis
2-Bromo-1-(1-phenyl-1H-pyrazol-4-yl)ethan-1-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles such as amines, thiols, or alkoxides, leading to the formation of substituted pyrazole derivatives.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation: The compound can undergo oxidation reactions to form carboxylic acids or other oxidized derivatives.
Common reagents and conditions used in these reactions include:
Nucleophilic Substitution: Sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-Bromo-1-(1-phenyl-1H-pyrazol-4-yl)ethan-1-one has several scientific research applications, including:
Pharmaceutical Research: It serves as an intermediate in the synthesis of various pharmaceutical compounds, including potential anticancer and anti-inflammatory agents.
Organic Synthesis: The compound is used as a building block in the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.
Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators due to its ability to interact with biological targets.
Comparison with Similar Compounds
2-Bromo-1-(1-phenyl-1H-pyrazol-4-yl)ethan-1-one can be compared with other similar compounds, such as:
2-Bromo-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-one: This compound has a methyl group instead of a phenyl group, which can affect its reactivity and biological activity.
1-Phenyl-1H-pyrazol-4-yl)ethan-1-one: Lacks the bromine atom, making it less reactive in nucleophilic substitution reactions.
2-(1-Phenyl-1H-pyrazol-4-yl)ethanamine: Contains an amine group instead of a carbonyl group, leading to different chemical and biological properties.
The uniqueness of this compound lies in its combination of a bromine atom and a phenyl group, which enhances its versatility in synthetic and biological applications.
Properties
IUPAC Name |
2-bromo-1-(1-phenylpyrazol-4-yl)ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2O/c12-6-11(15)9-7-13-14(8-9)10-4-2-1-3-5-10/h1-5,7-8H,6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEYIRGDHIYBCBA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C=N2)C(=O)CBr | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10569436 | |
Record name | 2-Bromo-1-(1-phenyl-1H-pyrazol-4-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10569436 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
91062-67-8 | |
Record name | 2-Bromo-1-(1-phenyl-1H-pyrazol-4-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10569436 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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